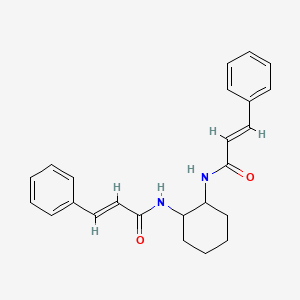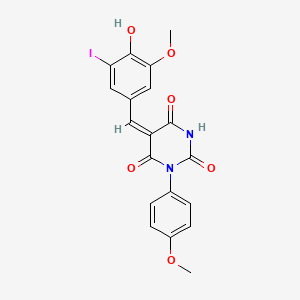![molecular formula C11H10N2O4 B5294687 3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole](/img/structure/B5294687.png)
3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole, also known as MNI-301, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
作用機序
The mechanism of action of 3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole involves its interaction with voltage-gated sodium channels. Specifically, it has been shown to bind to a site on the channel that is distinct from the site of action of traditional sodium channel blockers. This binding results in a shift in the voltage dependence of channel activation, leading to changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of sodium channel activity, the inhibition of synaptic transmission, and the reduction of pain signaling. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
One advantage of using 3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole in lab experiments is its specificity for voltage-gated sodium channels. This specificity allows researchers to selectively modulate the activity of these channels without affecting other ion channels or receptors. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve the desired level of modulation without using high concentrations of the compound.
将来の方向性
There are several future directions for research on 3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole. One area of interest is the development of more potent analogs of the compound, which could improve its efficacy in lab experiments. Another area of interest is the exploration of its potential therapeutic applications, particularly in the treatment of pain and inflammation. Finally, there is a need for further research on the long-term effects of this compound, particularly with regard to its potential for neurotoxicity.
合成法
The synthesis of 3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole involves a multistep process that begins with the reaction of 5-methyl-2-furaldehyde with nitromethane to produce 5-methyl-2-(nitromethyl)furan. This compound is then reacted with ethyl acetoacetate to form 5-methyl-2-(2-oxoethyl)-2-nitrofuran. The final step involves the reaction of this compound with isoxazole to produce this compound. The overall yield of this process is approximately 20%.
科学的研究の応用
3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole has been used in a variety of scientific research applications, including studies on neuronal excitability, synaptic plasticity, and pain signaling. It has been shown to modulate the activity of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. This modulation can lead to changes in neuronal excitability and synaptic plasticity, making this compound a valuable tool for studying these processes.
特性
IUPAC Name |
3-methyl-5-[(Z)-2-(5-methylfuran-2-yl)ethenyl]-4-nitro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7-3-4-9(16-7)5-6-10-11(13(14)15)8(2)12-17-10/h3-6H,1-2H3/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIAPZSIMIVACO-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC2=C(C(=NO2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\C2=C(C(=NO2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-3-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5294604.png)
![4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294608.png)


![3-[4-(dimethylamino)phenyl]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5294624.png)
![1-benzyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B5294632.png)
![5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}quinoxaline](/img/structure/B5294634.png)
![(4S)-4-(4-{[(3-cyclohexylpropanoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5294636.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[2-(methylthio)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5294637.png)


![methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B5294661.png)
![ethyl 4-({[(2-thienylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5294669.png)
![2-methyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5294686.png)